

# Application Notes and Protocols: Immunoprecipitation of c-Met after Norleual Treatment

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## Compound of Interest

Compound Name: *Norleual*

Cat. No.: *B12418271*

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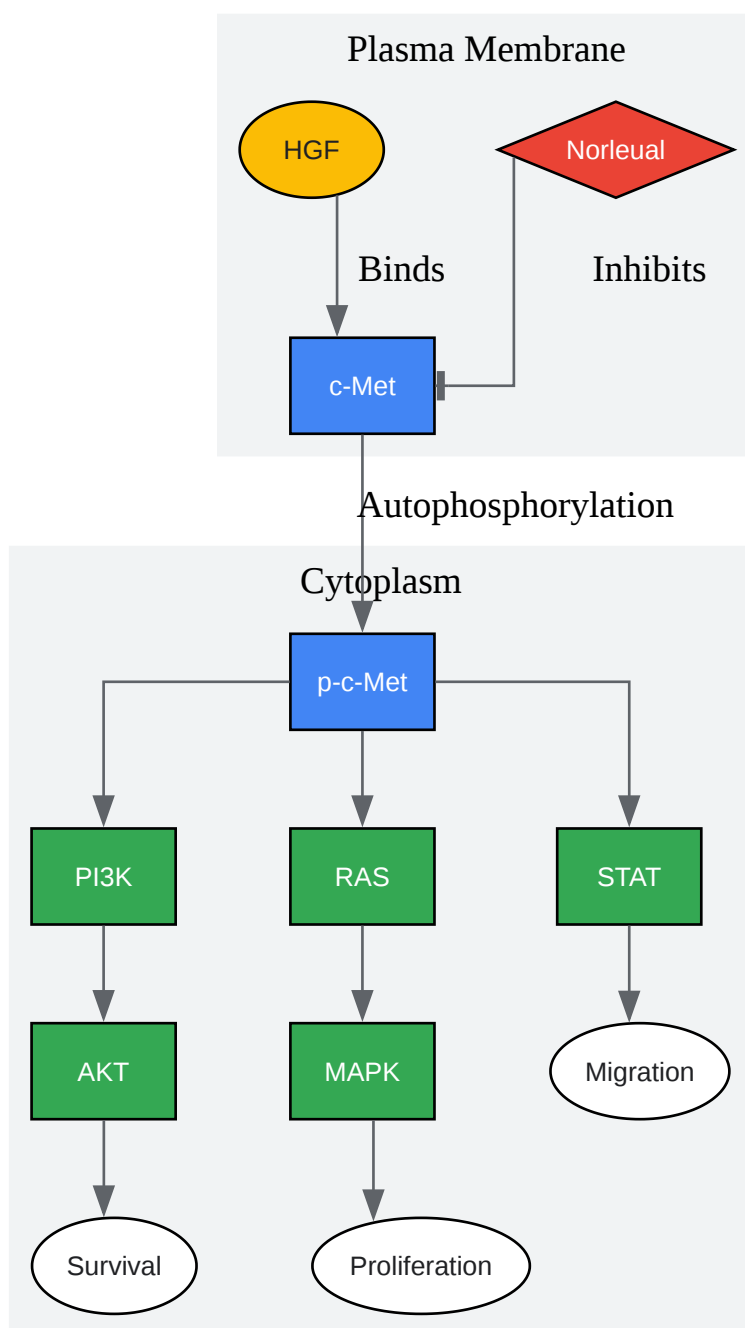
## Introduction

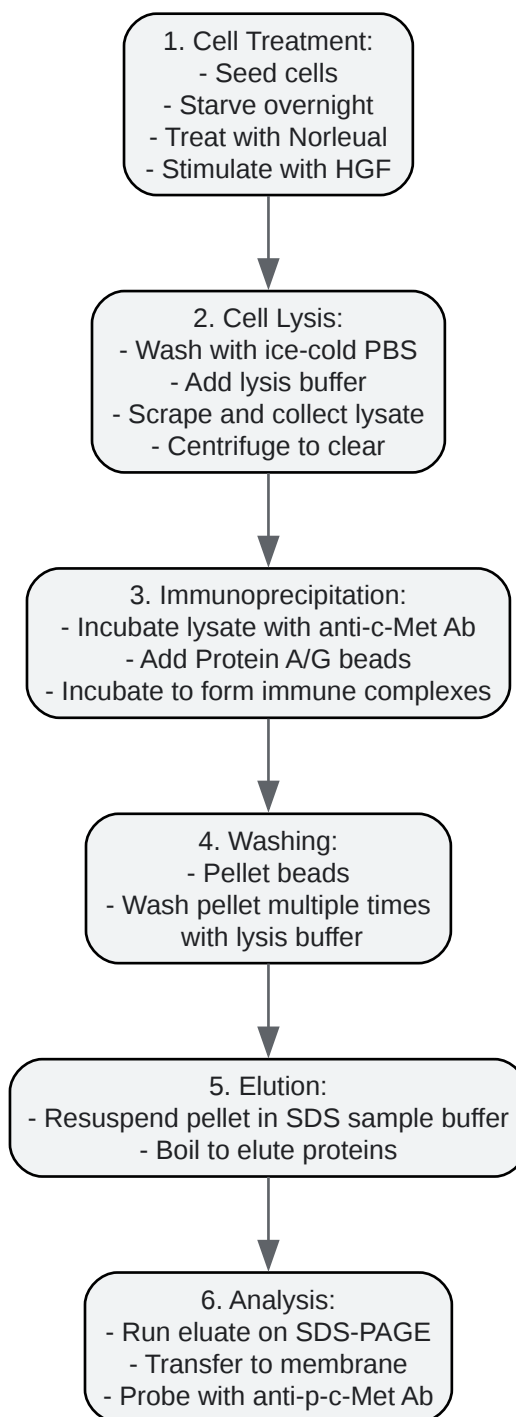
The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor (HGF) receptor, is a critical signaling protein involved in various cellular processes, including proliferation, motility, migration, and invasion.<sup>[1][2]</sup> Dysregulation of the c-Met signaling pathway through mechanisms such as gene amplification, mutations, or protein overexpression is implicated in the development and progression of numerous cancers.<sup>[3][4]</sup> This makes c-Met an attractive target for therapeutic intervention in oncology.<sup>[5][6]</sup> **Norleual** is a novel small molecule inhibitor designed to target the kinase activity of c-Met, thereby blocking its downstream signaling cascades.

These application notes provide a comprehensive guide to studying the effects of **Norleual** on c-Met, with a focus on immunoprecipitation techniques to analyze changes in c-Met phosphorylation and its interaction with downstream signaling partners. The protocols outlined below are essential for researchers investigating the mechanism of action of **Norleual** and other c-Met inhibitors.

## c-Met Signaling Pathway

Upon binding its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation on multiple tyrosine residues within its kinase domain and C-terminal tail.[4] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and signaling molecules, initiating downstream cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][3] These pathways collectively drive cellular responses like proliferation, survival, and migration.[3] **Norleual** is hypothesized to inhibit the ATP-binding site of the c-Met kinase domain, preventing this initial autophosphorylation and subsequent pathway activation.





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